2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol
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Overview
Description
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetylene derivative with a suitable alkyl halide, followed by a series of reactions to introduce the methyl and hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or nickel catalysts, can be employed to improve yields and reduce reaction times. Additionally, continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and alcohol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: Shares the methyl and propenyl groups but lacks the phenyl and alkyne groups.
4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar phenyl and propenyl structure but differs in the ester functional group.
Properties
CAS No. |
137663-79-7 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-4-(4-prop-2-enylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C14H16O/c1-4-5-12-6-8-13(9-7-12)10-11-14(2,3)15/h4,6-9,15H,1,5H2,2-3H3 |
InChI Key |
IOQGBNDGHAQSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)CC=C)O |
Origin of Product |
United States |
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